molecular formula C9H7BrFN B2564644 3-(3-Bromophenyl)-2-fluoropropanenitrile CAS No. 1890298-50-6

3-(3-Bromophenyl)-2-fluoropropanenitrile

Cat. No.: B2564644
CAS No.: 1890298-50-6
M. Wt: 228.064
InChI Key: JKKMQHCBWKPLLZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-fluoropropanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, a fluorine atom on the propanenitrile chain, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-fluoropropanenitrile typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination, fluorination, and nitrile introduction processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-fluoropropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or NaOEt in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-2-fluoropropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-fluoropropanenitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-propanenitrile: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-(3-Fluorophenyl)-2-propanenitrile:

    3-(3-Bromophenyl)-2-chloropropanenitrile: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

3-(3-Bromophenyl)-2-fluoropropanenitrile is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(3-bromophenyl)-2-fluoropropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMQHCBWKPLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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